2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Description
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-8-4-3-7-11(12)13-17-14(21-18-13)9-5-1-2-6-10(9)15(19)20/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHPJHVGYLBFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzohydrazide with benzoic acid derivatives under specific conditions. The reaction often requires the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its oxadiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability. The molecular formula is with a molecular weight of approximately 300.7 g/mol.
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that oxadiazole derivatives could inhibit the growth of breast cancer cells with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research has demonstrated that oxadiazole derivatives can inhibit the activity of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory pathways. In vitro studies have shown that certain derivatives exhibit IC50 values ranging from 18.78 μg/ml to >100 μg/ml against 5-LOX . The inhibition of this enzyme suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
There is evidence that oxadiazole compounds possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, making them potential candidates for developing new antibiotics .
Photoluminescent Materials
The unique electronic properties of oxadiazoles make them suitable for applications in photoluminescent materials. Research has indicated that incorporating this compound into polymer matrices can enhance their luminescence properties, making them useful in LED technology and organic light-emitting diodes (OLEDs) .
Organic Light Emitting Diodes (OLEDs)
Studies have shown that oxadiazole derivatives can serve as effective emitters in OLEDs due to their high thermal stability and efficient charge transport properties. The incorporation of this compound into OLED structures has been linked to improved device performance and efficiency .
Chemical Probes
Due to its ability to interact with biological targets, this compound can be utilized as a chemical probe in biochemical assays. Its specific interactions with enzymes or receptors can help elucidate biological pathways and mechanisms of action .
Synthesis of Novel Compounds
The compound serves as a versatile building block for synthesizing novel oxadiazole derivatives with tailored biological activities. Researchers can modify the substituents on the oxadiazole ring to explore structure-activity relationships (SAR) and develop more potent compounds for therapeutic use .
Data Summary Table
| Application Area | Specific Use Case | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant inhibition of cancer cell growth |
| Anti-inflammatory Effects | Effective inhibition of 5-lipoxygenase | |
| Antimicrobial Activity | Disruption of bacterial membranes | |
| Materials Science | Photoluminescent Materials | Enhanced luminescence when incorporated into polymers |
| OLED Technology | Improved device performance | |
| Research Applications | Chemical Probes | Useful for elucidating biological pathways |
| Synthesis of Novel Compounds | Tailored modifications lead to new therapeutic agents |
Mechanism of Action
The mechanism of action of 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared with similar 1,2,4-oxadiazole-containing benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.
Substituent Variations on the Oxadiazole Ring
Table 1: Substituent Effects on Key Properties
Key Observations :
- Chlorine vs. Bromine : Bromine substitution increases molecular weight and polarizability, which may enhance binding affinity in hydrophobic pockets but reduce solubility .
- Ortho vs.
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, chlorophenyl) enhance π-π stacking and van der Waals interactions, whereas methyl groups prioritize metabolic stability .
Scaffold Modifications: Benzoic Acid vs. Aliphatic Acids
Table 2: Core Scaffold Comparisons
Key Observations :
- Rigidity vs. Flexibility: Benzoic acid derivatives maintain a planar structure, favoring interactions with enzymes or receptors requiring flat binding surfaces. Aliphatic analogs (e.g., butanoic acid) introduce conformational flexibility, which may enhance solubility but reduce binding affinity .
- Solubility: Aliphatic chains (butanoic/propanoic acid) improve aqueous solubility compared to aromatic cores, critical for oral bioavailability .
Pharmacological Implications
- HCAR2 Agonism : MK-6892, a structurally complex 1,2,4-oxadiazole derivative, demonstrates high selectivity for HCAR2, attributed to its bulky substituents . The target compound’s 2-chlorophenyl group may mimic such steric effects but requires validation.
- Antiviral Activity : 1,2,4-oxadiazoles with halogenated aryl groups (e.g., 2-chlorophenyl) show enhanced activity against picornaviruses due to improved membrane permeability .
- Metabolic Stability: The 1,2,4-oxadiazole ring resists hydrolysis, while chlorine atoms slow oxidative metabolism, extending half-life compared to non-halogenated analogs .
Biological Activity
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a chlorophenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in inflammatory processes and cancer progression. For instance, studies indicate that oxadiazole derivatives can modulate the activity of metabotropic glutamate receptors, which are implicated in neurodegenerative diseases and psychiatric disorders .
Antitumor Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing an IC50 value indicating effective inhibition at low concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 13.62 |
| This compound | PC-3 | 21.74 |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models indicated significant reduction in edema compared to control groups. This suggests that the compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
Enzyme Inhibition
Recent studies have highlighted the role of this compound as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is crucial in leukotriene biosynthesis. The IC50 values for various derivatives ranged from 18.78 μg/ml to >100 μg/ml, indicating moderate to high inhibitory activity against this enzyme .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the oxadiazole ring and the substituents on the benzoic acid moiety significantly influence biological activity. Electron-withdrawing groups enhance potency against tumor cell lines and inflammatory pathways .
Key Findings from SAR Studies:
- Substituent Effects : The presence of halogen atoms (e.g., chlorine) on the phenyl ring increases biological activity.
- Linker Length : Optimal carbon chain length between functional groups is critical for maintaining activity.
- Functional Group Importance : The carboxylic acid functionality is essential for target engagement and biological efficacy .
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of oxadiazole derivatives:
- Antifibrotic Agents : A study identified a series of oxadiazole derivatives that significantly reduced connective tissue growth factor (CTGF) gene expression in vitro and demonstrated efficacy in reducing dermal fibrosis in mouse models .
- Antioxidant Activity : Compounds derived from oxadiazoles have been assessed for their antioxidant properties using DPPH radical scavenging assays, showing significant radical scavenging activity compared to standard antioxidants like ascorbic acid .
Q & A
Q. What are the optimized synthetic routes for preparing 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of a precursor amide or nitrile oxide with a benzoic acid derivative. Key steps include:
- Precursor preparation : React 2-chlorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization using a dehydrating agent (e.g., POCl₃) to generate the 1,2,4-oxadiazole ring .
- Coupling : Attach the oxadiazole moiety to the benzoic acid backbone via Suzuki-Miyaura or Ullmann coupling, optimizing catalyst (e.g., Pd(PPh₃)₄) and solvent (e.g., DMF) .
- Yield optimization : Vary temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for oxime:benzoic acid derivative) to maximize purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and oxadiazole ring integration (e.g., δ 8.1–8.3 ppm for oxadiazole protons) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 329.05) and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) using a C18 column, isocratic elution (acetonitrile/water, 70:30), and UV detection at 254 nm .
Q. How can the molecular structure and crystallinity of this compound be confirmed?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: ethanol/water) and analyze unit cell parameters (e.g., monoclinic system, space group P2₁/c) to confirm bond lengths and angles .
- Powder XRD : Compare experimental diffractograms with simulated patterns from SCXRD data to assess crystallinity .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization efficiency during oxadiazole ring formation?
- Methodological Answer :
- DFT calculations : Model transition states (e.g., B3LYP/6-31G* level) to identify energy barriers for cyclization. Higher electron-withdrawing groups on the phenyl ring lower activation energy by stabilizing intermediates .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to track nitrile oxide intermediate formation (peak ~2200 cm⁻¹) .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Key interactions: Oxadiazole nitrogen with Arg120, benzoic acid carboxylate with Tyr355 .
- ADMET prediction : Employ SwissADME to estimate solubility (LogP ~3.2), metabolic stability (CYP3A4 substrate likelihood), and blood-brain barrier permeability .
Q. What strategies resolve contradictions in stability data under varying pH and thermal conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC; identify byproducts (e.g., hydrolyzed oxadiazole) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C) and correlate with DSC endotherms .
Q. How can discrepancies in biological activity data across studies be systematically addressed?
- Methodological Answer :
- Dose-response standardization : Use IC₅₀ assays (e.g., MTT for cytotoxicity) with consistent cell lines (e.g., HeLa) and controls (DMSO <0.1%) .
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for variables like solvent polarity and assay sensitivity .
Q. What advanced techniques validate the compound’s potential as a protease inhibitor?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized trypsin or thrombin .
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., Z-GGR-AMC) to quantify inhibition constants (Ki) under pseudo-first-order conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
